2-(3-Fluorophenyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVQOLNQHNHNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290774 | |
| Record name | 1,3-Propanediol, 2-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220469-27-2 | |
| Record name | 1,3-Propanediol, 2-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220469-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Fluorophenyl)propane-1,3-diol CAS 220469-27-2 properties
The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)propane-1,3-diol , a specialized intermediate in medicinal chemistry. This document is structured to support researchers in synthesis, characterization, and application development, specifically within the context of fluorine-scanning for metabolic stability in phenyl-propanediol scaffolds.
CAS: 220469-27-2 Formula: C₉H₁₁FO₂ Molecular Weight: 170.18 g/mol IUPAC Name: this compound
Executive Summary
This compound is a beta-substituted glycol primarily utilized as a building block in the synthesis of anticonvulsants (carbamate class) and as a monomer for functionalized polyesters. Structurally, it is the 3-fluoro analog of the parent compound 2-phenylpropane-1,3-diol (the core of the drug Felbamate).
The introduction of the fluorine atom at the meta-position of the phenyl ring serves a critical medicinal chemistry function: it blocks metabolic oxidation at a typically reactive site while increasing lipophilicity (LogP) and altering the electronic density of the aromatic ring, potentially influencing binding affinity in downstream targets.
Physicochemical Profile
The following properties are critical for experimental design. Where experimental values are proprietary, calculated consensus values (cLogP) are provided based on the structure-activity relationship (SAR) of the 2-aryl-1,3-propanediol class.
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation. |
| Melting Point | 48°C – 52°C (Predicted) | Low melting solid; requires careful handling during vacuum drying to avoid sublimation. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc. | High solubility in polar organics facilitates solution-phase synthesis. |
| Water Solubility | Moderate (~5-10 g/L) | The 1,3-diol moiety confers hydrophilicity, balanced by the fluorophenyl ring. |
| pKa | ~13.5 (Hydroxyl protons) | Weakly acidic; requires strong bases (NaH) for deprotonation. |
| LogP | 1.2 – 1.4 (Estimated) | Optimal range for CNS penetration when derivatized. |
Synthetic Methodology
The most robust route to 2-aryl-1,3-propanediols is the Malonate Reduction Pathway . This method offers high scalability and avoids the formation of regioisomers common in Friedel-Crafts approaches.
Core Reaction Scheme
-
Arylation: Diethyl malonate is coupled with 1-fluoro-3-iodobenzene (or bromide) using Copper(I) catalysis.
-
Reduction: The resulting diester is reduced to the diol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.
Detailed Protocol: Malonate Reduction Route
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of Diethyl 2-(3-fluorophenyl)malonate
-
Reagents: 1-Fluoro-3-iodobenzene (1.0 eq), Diethyl malonate (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), L-Proline (0.2 eq).
-
Solvent: DMSO (anhydrous).
-
Procedure:
-
Charge a reaction vessel with CuI, L-Proline, and Cs₂CO₃. Evacuate and backfill with argon.
-
Add DMSO, Diethyl malonate, and the aryl halide.
-
Heat to 80-90°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Cool, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).
-
Step 2: Reduction to this compound
-
Reagents: Diethyl 2-(3-fluorophenyl)malonate (1.0 eq), LiAlH₄ (2.5 eq).
-
Solvent: THF (anhydrous).
-
Procedure:
-
Suspend LiAlH₄ in THF at 0°C .
-
Add the malonate diester (dissolved in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Filter the granular precipitate through Celite.
-
Concentrate the filtrate to yield the crude diol.
-
Recrystallization: Toluene/Hexane or Isopropyl Ether is recommended for high purity.
-
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via Copper-catalyzed arylation followed by hydride reduction.
Analytical Characterization
Validation of the structure requires specific attention to the fluorine splitting patterns in NMR.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.30–6.90 (m, 4H): Aromatic protons. Look for complex multiplet due to F-coupling.
-
δ 4.65 (t, 2H): Hydroxyl protons (-OH), exchangeable with D₂O.
-
δ 3.65 (m, 4H): Methylene protons (-CH₂-). Often appear as a doublet of doublets.
-
δ 2.95 (m, 1H): Methine proton (-CH-), benzylic.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -113.0 ppm (s): Diagnostic singlet (or multiplet depending on resolution) for meta-fluorine. Absence of this peak indicates defluorination.
-
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 210 nm (low wavelength required due to weak chromophore of the isolated phenyl ring).
Applications in Drug Discovery
This scaffold is particularly valuable for Structure-Activity Relationship (SAR) studies involving the "Fluorine Scan" technique.
Metabolic Stability (Felbamate Analogs)
The parent compound, 2-phenylpropane-1,3-diol, is the precursor to Felbamate. However, the phenyl ring is susceptible to metabolic hydroxylation.
-
Mechanism: Replacing a hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) at the C3 position blocks CYP450-mediated oxidation without significantly altering steric bulk.
-
Workflow: The diol is carbamoylated (using chlorosulfonyl isocyanate or phenyl carbamate) to form the dicarbamate prodrug.
Chiral Desymmetrization
The molecule is prochiral . Enzymatic desymmetrization using lipases (e.g., Pseudomonas cepacia lipase) can selectively acetylate one hydroxyl group.
-
Result: High enantiomeric excess (ee) of the mono-acetate, providing a chiral center at the C2 position.
-
Utility: Synthesis of chiral GABA analogs or beta-amino acids.
Visualization: Application Logic
Caption: Divergent synthesis pathways for CNS drugs (left) and chiral intermediates (right).
Handling and Safety Standards
-
Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but fluorinated aromatics should be treated with caution regarding bioaccumulation.
-
Storage: Hygroscopic. Store under nitrogen in a desiccator.
-
Disposal: Fluorinated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.
References
-
Malonate Arylation: Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Link
-
Reduction Protocol: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry, 47(16), 3153–3163. Link
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Felbamate Chemistry: Adusumalli, V. E., et al. (1993). Pharmacokinetics of felbamate. Drug Metabolism and Disposition, 21(6), 1079-1088. Link
Comparative Technical Guide: 2-(3-fluorophenyl)propane-1,3-diol vs. 2-phenylpropane-1,3-diol
Subtitle: Synthetic Viability, Physicochemical Divergence, and Metabolic Stability in Neuroactive Pharmacophores
Executive Summary
This technical guide provides a comparative analysis of 2-phenylpropane-1,3-diol (PPD) and its fluorinated analog 2-(3-fluorophenyl)propane-1,3-diol (3-F-PPD) . PPD is the metabolic core of the anticonvulsant Felbamate. However, its clinical utility is compromised by the formation of reactive metabolites (atropaldehyde) leading to idiosyncratic hepatotoxicity and aplastic anemia.
The introduction of a fluorine atom at the meta position (3-F-PPD) represents a strategic bioisosteric modification. This guide details the synthetic pathways, contrasts the physicochemical profiles, and analyzes the structural rationale for using the 3-fluoro analog to mitigate bioactivation risks.
Section 1: Physicochemical & Structural Analysis
The substitution of hydrogen for fluorine at the 3-position alters the electronic landscape of the phenyl ring without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This modification critically impacts lipophilicity and the acidity of the benzylic proton.
Comparative Data Table
| Property | 2-phenylpropane-1,3-diol (PPD) | This compound (3-F-PPD) | Impact of Modification |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₁FO₂ | Halogenation |
| Molecular Weight | 152.19 g/mol | 170.18 g/mol | +17.99 (Negligible steric impact) |
| CLogP (Est.) | ~0.85 | ~1.15 | Increased lipophilicity (CNS penetration) |
| Hammett Constant (σ) | 0.00 (H) | +0.34 (m-F) | Electron-withdrawing (Deactivates ring) |
| Benzylic H Acidity | Moderate | Increased | 3-F inductive effect stabilizes carbanions |
| Metabolic Risk | High (Atropaldehyde formation) | Modified | Electronic deactivation of oxidation sites |
Section 2: Synthetic Methodologies
The synthesis of both diols follows a parallel workflow, typically relying on the reduction of the corresponding substituted diethyl malonate. The choice of reducing agent is critical to prevent over-reduction or side reactions.
Core Synthetic Pathway (Graphviz Diagram)
Caption: General synthetic workflow for converting phenylacetic acid derivatives into 1,3-diols via malonate intermediates.
Detailed Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction
Note: This protocol applies to both PPD and 3-F-PPD, adjusted for molar mass.
Reagents:
-
Diethyl 2-(3-fluorophenyl)malonate (or phenylmalonate equivalent)
-
Lithium Aluminum Hydride (LAH) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Solvation: Charge the flask with LAH (2.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Dissolve the malonate ester (1.0 equiv) in THF. Add dropwise to the LAH suspension over 30 minutes. Caution: Exothermic hydrogen evolution.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the diester.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of LAH used) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.
-
Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. Recrystallize from Toluene/Hexanes.
Section 3: Metabolic Stability & Toxicology
The divergence between PPD and 3-F-PPD is most critical in their metabolic fate. PPD (via Felbamate) undergoes bioactivation to 2-phenylpropenal (Atropaldehyde) , a Michael acceptor that alkylates cellular proteins, causing toxicity.
The Mechanism of Toxicity vs. Fluorine Stabilization
-
PPD Pathway: The benzylic carbon is oxidized (often involving ester hydrolysis if administered as a carbamate) to an aldehyde, which spontaneously eliminates water to form the
-unsaturated aldehyde (Atropaldehyde). -
3-F-PPD Hypothesis:
-
Electronic Effect: The electron-withdrawing fluorine atom destabilizes the transition state required for the initial benzylic hydroxylation/oxidation by CYP450 enzymes.
-
Ring Deactivation: The fluorine atom deactivates the phenyl ring toward arene oxide formation (a secondary toxic pathway).
-
Metabolic Bioactivation Pathway (Graphviz Diagram)
Caption: The bioactivation pathway of 2-phenylpropane-1,3-diols into reactive atropaldehydes. Fluorination attempts to slow step 1.
Section 4: Analytical Validation (HPLC Method)
To verify the purity of the synthesized diols and separate the fluorinated analog from potential impurities, the following HPLC method is recommended.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (phenyl absorption) and 254 nm.
Expected Retention Behavior:
-
PPD: Elutes earlier due to lower lipophilicity.
-
3-F-PPD: Elutes later (higher LogP).
-
Note: The 3-F analog will show distinct splitting in ¹³C NMR due to C-F coupling (
), serving as a secondary confirmation of substitution.
References
-
Dieckhaus, C. M., et al. (2002). Metabolism of Felbamate to 2-Phenylpropenal (Atropaldehyde) by Human Liver Cytochrome P450s. Drug Metabolism and Disposition. Link
-
Thompson, C. D., et al. (1996). Fluorofelbamate: A metabolic and toxicological evaluation. Chemical Research in Toxicology. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Kapetanovic, I. M., et al. (2002). Confirmatory efficacy screening of fluorofelbamate in animal models of epilepsy. Epilepsia. Link
Methodological & Application
synthesis of 2-(3-fluorophenyl)propane-1,3-diol from diethyl malonate
Application Note: AN-2026-FL
Title: Scalable Synthesis of 2-(3-Fluorophenyl)propane-1,3-diol via Pd-Catalyzed
Executive Summary
This application note details a robust, two-step protocol for synthesizing This compound starting from diethyl malonate . While traditional alkylation of malonates via
Consequently, this protocol utilizes Palladium-catalyzed
Strategic Reaction Overview
The synthesis proceeds through two distinct phases:
-
C-C Bond Formation: Cross-coupling of diethyl malonate with 1-bromo-3-fluorobenzene.
-
Reductive Opening: Conversion of the diester intermediate to the 1,3-diol.
Phase 1: Pd-Catalyzed -Arylation
Objective: Synthesis of Diethyl 2-(3-fluorophenyl)malonate.
Rationale: The
Materials Table
| Reagent | Equiv. | Role | Notes |
| Diethyl Malonate | 1.2 | Nucleophile | Excess ensures complete consumption of aryl halide. |
| 1-Bromo-3-fluorobenzene | 1.0 | Electrophile | Limiting reagent. |
| Palladium(II) Acetate | 0.02 (2 mol%) | Pre-catalyst | Reduces to Pd(0) in situ. |
| Tri-tert-butylphosphonium tetrafluoroborate | 0.04 (4 mol%) | Ligand Source | Air-stable precursor to |
| Potassium Phosphate ( | 3.0 | Base | Anhydrous, tribasic. |
| Toluene | - | Solvent | Anhydrous, degassed. |
Detailed Protocol
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum. Flush with Argon for 15 minutes.
-
Catalyst Loading: Charge the flask with
(2 mol%), (4 mol%), and anhydrous (3.0 equiv). -
Solvent Addition: Add anhydrous Toluene (0.5 M concentration relative to aryl halide) via syringe.
-
Reagent Addition: Add diethyl malonate (1.2 equiv) and 1-bromo-3-fluorobenzene (1.0 equiv) via syringe.
-
Note: The order ensures the catalyst precursors mix in the presence of the stabilizing substrates.
-
-
Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. Look for the disappearance of the aryl bromide.
-
-
Workup:
-
Cool to room temperature.
-
Filter the slurry through a pad of Celite to remove inorganic salts (
, phosphate residues). Rinse the pad with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Target: Clear to pale yellow oil.
-
Phase 2: Reductive Opening
Objective: Reduction of the diester to the diol.
Rationale:
Materials Table
| Reagent | Equiv. | Role | Notes |
| Diethyl 2-(3-fluorophenyl)malonate | 1.0 | Substrate | From Phase 1. |
| Lithium Aluminum Hydride ( | 3.0 | Reductant | 2.4 M in THF or powder (use caution). |
| THF | - | Solvent | Anhydrous, inhibitor-free. |
Detailed Protocol
-
Safety Prep: Ensure a Class D fire extinguisher is nearby. Wear flame-resistant lab coat and heavy gloves.
-
Setup: Flame-dry a 2-neck flask. Cool to 0°C using an ice bath under Argon.
-
LAH Charge: Add anhydrous THF to the flask. Carefully add
(3.0 equiv) pellets or solution.-
Critical: If using powder, add slowly to avoid dusting.
-
-
Substrate Addition: Dissolve the malonate intermediate in a minimal amount of THF. Add this solution dropwise to the LAH suspension over 30 minutes.
-
Observation: Gas evolution (
) will occur. Control the rate to prevent boil-over.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Fieser Quench (Critical Step):
-
Cool the mixture back to 0°C .
-
For every x grams of
used, add carefully in sequence:-
x mL of Water (very slow addition).
-
x mL of 15% Aqueous NaOH.
-
3x mL of Water.
-
-
Result: A white, granular precipitate of aluminum salts should form, leaving a clear supernatant.
-
-
Isolation:
-
Add anhydrous
directly to the quenched mixture to dry the solvent. -
Filter through a fritted funnel or Celite.
-
Concentrate the filtrate to obtain the crude diol.
-
-
Purification: Recrystallization (from Hexanes/EtOAc) or Flash Chromatography (50-80% EtOAc in Hexanes) if necessary.
Analytical Validation
Expected NMR Data for this compound:
-
1H NMR (400 MHz, CDCl3):
- 7.25–7.30 (m, 1H, Ar-H), 6.90–7.05 (m, 3H, Ar-H).
-
3.95 (dd, 2H,
). -
3.85 (dd, 2H,
). - 3.10 (m, 1H, Ar-CH<).
- 2.50 (br s, 2H, -OH).
-
19F NMR:
-
Single peak around
-113 ppm (characteristic of meta-fluoro substitution).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the critical
References
-
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Journal of the American Chemical Society, 124(32), 9330–9331. [Link]
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000).
-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link] -
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. (Reference for general organometallic handling standards). [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for Fieser workup of Aluminohydrides).
reduction of diethyl 2-(3-fluorophenyl)malonate with LiAlH4
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Application Note & Protocol: A Practical Guide to the Synthesis of Fluorinated 2-Aryl-1,3-Propanediols
Introduction: The Strategic Value of Fluorine in Propanediol Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, incorporating fluorine into the 2-aryl-1,3-propanediol scaffold can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making these compounds highly valuable building blocks in drug discovery.
This guide provides a detailed, field-tested protocol for the synthesis of fluorinated 2-aryl-1,3-propanediols, focusing on a robust and accessible method starting from diethyl 2-aryl-2-(fluoromethyl)malonates. We will delve into the mechanistic rationale behind each step, offer practical insights for troubleshooting, and provide a self-validating framework to ensure the successful synthesis and characterization of the target compounds.
Core Synthetic Strategy: From Malonate to Diol
The chosen synthetic pathway involves a two-step sequence: the synthesis of a fluorinated malonic ester followed by its reduction to the desired 1,3-propanediol. This approach is advantageous due to the commercial availability of a wide range of aryl malonic esters and the efficiency of the subsequent reduction.
Experimental Workflow Overview
Figure 1: Overall synthetic workflow for the preparation of fluorinated 2-aryl-1,3-propanediols.
Part 1: Synthesis of Diethyl 2-Aryl-2-(fluoromethyl)malonate
This initial step focuses on the electrophilic fluorination of a diethyl arylmalonate precursor. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the malonate, forming the enolate intermediate. The subsequent introduction of an electrophilic fluorine source, such as Selectfluor®, efficiently installs the fluorine atom at the α-position.
Materials
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl phenylmalonate | Reagent | Sigma-Aldrich | Or other desired arylmalonate |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle with care |
| Selectfluor® (F-TEDA-BF4) | Reagent | Sigma-Aldrich | Electrophilic fluorinating agent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Ensure dryness for optimal reaction |
| Diethyl ether (Et2O) | ACS Grade | Fisher Scientific | For workup |
| Saturated aq. NH4Cl | N/A | Prepare in-house | For quenching |
| Saturated aq. NaCl (Brine) | N/A | Prepare in-house | For washing |
| Anhydrous MgSO4 or Na2SO4 | ACS Grade | Fisher Scientific | For drying |
Detailed Protocol
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq.) under a positive pressure of nitrogen.
-
Add anhydrous THF via syringe to the flask to create a slurry. Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the highly reactive sodium hydride and the subsequent enolate.
-
-
Enolate Formation:
-
Dissolve diethyl arylmalonate (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add the malonate solution dropwise to the stirred NaH slurry at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Rationale: The dropwise addition at low temperature controls the exothermic reaction and hydrogen gas evolution. Stirring at room temperature ensures complete deprotonation to form the sodium enolate.
-
-
Fluorination:
-
In a separate flask, dissolve Selectfluor® (1.2 eq.) in anhydrous THF.
-
Add the Selectfluor® solution dropwise to the enolate solution at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Rationale: The electrophilic fluorine from Selectfluor® is attacked by the nucleophilic enolate. The reaction is typically slow and requires extended stirring to proceed to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl. Caution: Quenching is exothermic and produces hydrogen gas.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diethyl 2-aryl-2-(fluoromethyl)malonate.
-
Part 2: Reduction to Fluorinated 2-Aryl-1,3-propanediol
The second phase of the synthesis involves the reduction of the two ester functionalities of the fluorinated malonate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.
Materials
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl 2-aryl-2-(fluoromethyl)malonate | As synthesized in Part 1 | N/A | |
| Lithium aluminum hydride (LiAlH4) | Powder or granules | Sigma-Aldrich | Extremely reactive with water |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | |
| 1 M Hydrochloric acid (HCl) | N/A | Prepare in-house | For quenching |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |
| Anhydrous MgSO4 or Na2SO4 | ACS Grade | Fisher Scientific | For drying |
Detailed Protocol
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add LiAlH4 (2.5 eq.) under a positive pressure of nitrogen.
-
Add anhydrous THF via syringe to create a slurry and cool the flask to 0 °C. Rationale: LiAlH4 is a highly reactive and pyrophoric reagent. Anhydrous conditions and low temperature are essential for safe and controlled handling.
-
-
Reduction:
-
Dissolve the diethyl 2-aryl-2-(fluoromethyl)malonate (1.0 eq.) from Part 1 in anhydrous THF in the dropping funnel.
-
Add the malonate solution dropwise to the stirred LiAlH4 slurry at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Rationale: The hydride from LiAlH4 nucleophilically attacks the carbonyl carbons of the esters, leading to their reduction to the corresponding alcohols.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup). This procedure is designed to produce a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated 2-aryl-1,3-propanediol.
-
Characterization and Data Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Appearance of broad singlets for the two hydroxyl (-OH) protons. - A doublet for the methylene protons adjacent to the fluorine atom (-CH₂F) due to H-F coupling. - A multiplet for the benzylic proton. - Signals corresponding to the aromatic protons. |
| ¹⁹F NMR | - A triplet corresponding to the single fluorine atom, coupled to the adjacent methylene protons. |
| ¹³C NMR | - A doublet for the carbon atom attached to the fluorine (-CH₂F) due to C-F coupling. - Signals for the other aliphatic and aromatic carbons. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass of the target compound. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. - A strong absorption band around 1050-1150 cm⁻¹ corresponding to the C-F stretch. |
Troubleshooting and Key Considerations
-
Incomplete Fluorination: If the fluorination step is incomplete, ensure that the starting malonate was fully deprotonated before adding the Selectfluor®. The NaH should be fresh and highly active.
-
Low Yield in Reduction: The reactivity of LiAlH4 can be diminished by exposure to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. If the reaction stalls, a small additional portion of LiAlH4 can be added.
-
Purification Challenges: The diol product is polar and may have some water solubility. During the workup, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Brine washes can help to remove residual water from the organic layer.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Caron, S., & Hawkins, J. M. (2007). Synthesis of 2-Substituted-1,3-Propanediols. Organic Process Research & Development, 11(4), 742-745. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. [Link]
Application Note: Precision Biocatalysis for Chiral 2-Arylpropane-1,3-diols
Strategic Overview
Chiral 2-arylpropane-1,3-diols are pivotal pharmacophores and versatile building blocks in organic synthesis. They serve as immediate precursors for chiral tropic acid derivatives, hemisuccinates, and novel chiral ligands used in asymmetric catalysis.
While traditional chemical synthesis often relies on chiral auxiliaries or heavy-metal catalysis (e.g., asymmetric hydrogenation), these routes frequently suffer from poor atom economy and trace metal contamination.
The Biocatalytic Advantage: This protocol details the enzymatic desymmetrization of prochiral 2-arylpropane-1,3-diols. Unlike kinetic resolution, which is limited to a theoretical 50% yield, desymmetrization of a prochiral substrate allows for a theoretical 100% yield of the optically active product.
Target Substrate Class
-
Substrate: 2-Phenylpropane-1,3-diol (and para-substituted analogs).
-
Enzyme Class: Lipases (EC 3.1.1.3).
-
Reaction Type: Irreversible transesterification using enol esters.
Mechanistic Pathway & Logic
The core challenge is distinguishing between two enantiotopic hydroxyl groups on a molecule possessing a plane of symmetry. Lipases achieve this by binding the prochiral diol in a specific orientation within the active site, allowing acyl transfer to only one of the two primary hydroxyls.
The "Why" Behind the Reagents
-
Vinyl Acetate: Selected as the acyl donor. Upon transesterification, it releases vinyl alcohol, which instantly tautomerizes to acetaldehyde. This renders the reaction irreversible , driving the equilibrium toward product formation.
-
MTBE/Toluene: Hydrophobic solvents are preferred to preserve the "lid" dynamics of the lipase and prevent enzyme agglomeration.
-
Immobilized Enzyme (CAL-B or PFL): Immobilization (e.g., on acrylic resin) simplifies downstream processing (filtration) and enhances thermal stability.
Diagram: Biocatalytic Desymmetrization Workflow
Caption: Figure 1. Mechanism of lipase-catalyzed desymmetrization of prochiral 2-arylpropane-1,3-diol using vinyl acetate as an irreversible acyl donor.
Critical Process Parameters (CPP)
To ensure reproducibility and high enantiomeric excess (ee), the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Water Activity ( | Excess water promotes hydrolysis (reverse reaction) and non-specific acyl migration. Use molecular sieves. | |
| Temperature | 25°C – 30°C | Higher temperatures increase reaction rate but often degrade enantioselectivity ( |
| Acyl Donor Ratio | 2-3 equivalents | Slight excess ensures saturation, but too high concentrations can cause enzyme inhibition or solvent polarity shifts. |
| Enzyme Loading | 20-40 mg/mmol | Optimized for reaction times of 24-48 hours. Lower loading risks incomplete conversion; higher loading wastes catalyst. |
Experimental Protocols
Protocol A: Substrate Preparation (Chemical Reduction)
Note: If the diol is not commercially available, it is synthesized from the corresponding diethyl malonate.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Reagent: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 equiv) in anhydrous THF (0.5 M) at 0°C.
-
Addition: Dropwise add Diethyl 2-phenylmalonate (1.0 equiv) in THF.
-
Reaction: Warm to room temperature, then reflux for 4 hours.
-
Quench: Fieser workup (
mL H2O, mL 15% NaOH, mL H2O). -
Purification: Filter salts, dry over MgSO4, concentrate, and recrystallize from hexane/ethyl acetate.
-
Target: White solid, >98% purity by GC.
-
Protocol B: Lipase-Catalyzed Desymmetrization (Core Workflow)
Materials:
-
Substrate: 2-Phenylpropane-1,3-diol (1 mmol, ~152 mg).
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) OR Pseudomonas fluorescens Lipase (PFL) on Celite.
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).
-
Acyl Donor: Vinyl Acetate.
Step-by-Step Procedure:
-
Preparation: In a 20 mL screw-cap glass vial, dissolve 1 mmol of 2-phenylpropane-1,3-diol in 10 mL of anhydrous MTBE .
-
Activation: Add 3.0 mmol (approx. 280 µL) of Vinyl Acetate .
-
Initiation: Add 40 mg of Novozym 435 (or equivalent immobilized lipase).
-
Incubation: Place the vial in an orbital shaker at 30°C, 200 rpm .
-
Expert Tip: Do not use magnetic stirring, as the stir bar grinds the immobilized enzyme support, creating fines that complicate filtration and alter kinetics.
-
-
Monitoring: Sample 50 µL aliquots at t=2h, 12h, 24h, and 48h.
-
Dilute sample in mobile phase for HPLC or EtOAc for GC.
-
Stop reaction when conversion reaches >95% (Desymmetrization) or exactly 50% (if performing Kinetic Resolution of a racemate, though this protocol targets desymmetrization).
-
-
Termination: Filter the reaction mixture through a sintered glass funnel or a syringe filter (0.45 µm) to remove the enzyme beads.
-
Recycling: Wash beads with dry MTBE; they can often be reused 3-5 times.
-
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to isolate the monoacetate.
Analytical Validation
Trust but verify. The following method separates the diol, the monoacetate enantiomers, and the diacetate.
HPLC Method (Chiral):
-
Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Temperature: 25°C.
Expected Retention Order (Example for OD-H):
-
Diacetate (Least polar, elutes first).
-
(S)-Monoacetate (Major product).
-
(R)-Monoacetate (Minor product, if any).
-
Unreacted Diol (Most polar, elutes last).
Calculation of Enantiomeric Excess (ee):
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or water contamination. | Dry solvents over 4Å molecular sieves. Ensure vinyl acetate is fresh (free of acid). |
| Formation of Diacetate | Reaction ran too long or enzyme non-specific. | Reduce reaction time. Lower temperature to 4°C to enhance selectivity. |
| Low ee% | Spontaneous chemical acylation. | Run a "blank" control (no enzyme). If product forms, check solvent purity and glassware pH. |
| Enzyme Clumping | High water content or polar solvent. | Switch to hydrophobic solvent (Toluene/MTBE). Add 4Å molecular sieves to the vial. |
References
-
Gotor, V. (1999). Enzymatic desymmetrization of prochiral compounds. Bioorganic & Medicinal Chemistry.
-
[Link]
-
-
Ferraboschi, P., et al. (1995). Lipase-catalyzed preparation of enantiomerically pure 2-substituted-1,3-propanediols. Tetrahedron: Asymmetry.
-
[Link]
-
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.
-
[Link]
-
-
Akai, S., et al. (2004). Lipase-catalyzed desymmetrization of prochiral 1,3-propanediols. The Journal of Organic Chemistry.
-
[Link]
-
Precision Purification of 2-(3-Fluorophenyl)propane-1,3-diol via Recrystallization
Detailed Application Note & Protocol
Executive Summary
2-(3-Fluorophenyl)propane-1,3-diol is a critical structural motif in the synthesis of fluorinated pharmaceuticals and a common substrate for lipase-catalyzed kinetic resolutions to generate chiral building blocks. While synthesis via the reduction of diethyl 2-(3-fluorophenyl)malonate is straightforward, the resulting crude product often contains unreacted esters, mono-reduced intermediates, and inorganic salts (borates/aluminates).
This guide details a robust recrystallization protocol designed to isolate high-purity diol (>98%) by exploiting the compound's amphiphilic nature—balancing the polarity of the 1,3-diol moiety against the lipophilicity of the fluorinated aromatic ring.
Physicochemical Profile & Solvent Strategy
The Challenge: "Oiling Out"
Aryl-1,3-diols are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when the melting point is low (< 70°C). The 3-fluoro substituent adds lipophilicity, potentially lowering the melting point relative to the parent phenylpropane-1,3-diol (MP ~52-54°C).
Solvent Selection Logic
To achieve purification, we require a solvent system that dissolves the diol at high temperatures but rejects it at low temperatures, while retaining non-polar impurities (like unreacted malonates) in the mother liquor.
| Solvent System | Role | Pros | Cons |
| Ethyl Acetate / n-Heptane | Primary Choice | Excellent tunability. EtOAc solubilizes the diol; Heptane acts as an anti-solvent and solubilizes non-polar impurities. | Requires precise ratio control to prevent oiling out. |
| Toluene | Alternative | Good temperature coefficient for aryl compounds. | May require very low temperatures (-10°C) for high yield. |
| Dichloromethane (DCM) | Extraction only | Good for initial isolation, poor for crystallization. | Too high solubility; low boiling point. |
Selected System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) . Rationale: This binary system allows for "cloud point" titration, providing the operator with visual feedback to avoid oiling out.
Detailed Protocol: Recrystallization
Pre-requisites
-
Crude Material: this compound (typically a viscous oil or waxy solid after workup).
-
Purity Goal: >98% (HPLC/NMR).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath, vacuum filtration setup.
Step-by-Step Methodology
Phase 1: Dissolution and Clarification
-
Charge Crude: Place the crude diol (e.g., 10 g) into a round-bottom flask equipped with a stir bar.
-
Add Solvent (EtOAc): Add Ethyl Acetate (approx. 2 mL per gram of crude).
-
Heat: Warm the mixture to 60-65°C (gentle reflux). The solid should dissolve completely.
-
Note: If the solution is cloudy due to inorganic salts (e.g., Li/Al salts from reduction), filter the hot solution through a Celite pad.
-
-
Concentrate (Optional): If excess solvent was used for filtration, concentrate the filtrate under reduced pressure until the solution becomes slightly viscous, then reheat to 60°C.
Phase 2: Anti-Solvent Addition (The Critical Step)
-
Titrate Heptane: While maintaining the temperature at 60°C with vigorous stirring, dropwise add n-Heptane.
-
Cloud Point: Continue addition until a persistent faint turbidity (cloudiness) is observed.
-
Re-solubilize: Add a small amount of Ethyl Acetate (0.5 - 1 mL) just to clear the turbidity. The solution is now saturated.
Phase 3: Controlled Nucleation
-
Cooling Ramp: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Critical: Do not use an ice bath immediately. Rapid cooling triggers oiling out.
-
-
Seeding: If the temperature reaches 35°C without precipitation, add a "seed crystal" of pure product or scratch the inner glass wall with a glass rod to induce nucleation.
-
Final Crystallization: Once a heavy slurry forms at room temperature, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.
Phase 4: Isolation
-
Filtration: Filter the cold slurry using a Buchner funnel.
-
Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio). This displaces the mother liquor containing non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 35-40°C for 6-12 hours.
-
Warning: Do not exceed 45°C initially, as the wet solid may melt.
-
Process Visualization
Recrystallization Workflow
The following diagram illustrates the logical flow and critical decision points in the purification process.
Figure 1: Step-by-step workflow for the recrystallization of this compound.
Impurity Fate Map
Understanding where impurities go is vital for validation.
Figure 2: Fate of common impurities during the purification process.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Solution cooled too fast or too much anti-solvent. | Reheat to dissolve oil. Add more EtOAc. Cool very slowly with vigorous stirring. |
| Low Yield | Too much EtOAc used. | Concentrate mother liquor and repeat crystallization (2nd crop). |
| Sticky Solid | Residual solvent or low melting impurity. | Triturate the solid with cold pentane or heptane. Ensure vacuum drying is sufficient. |
Validation:
-
1H NMR (CDCl3): Check for the disappearance of the ethyl ester quartet (approx. 4.1 ppm) from the starting malonate.
-
HPLC: Use a C18 column, Water/Acetonitrile gradient. The diol is more polar and will elute earlier than the unreacted ester.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general diol purification methods).
-
Gotor, V., et al. (2000). "Enzymatic desymmetrization of pro-chiral 2-substituted-1,3-propanediols." Tetrahedron: Asymmetry. (Describes synthesis and handling of phenyl-propane-diol analogs).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational techniques for recrystallization of low-melting solids).
Troubleshooting & Optimization
improving yield in the reduction of fluorinated phenylmalonates
The following technical guide is structured as a specialized support resource for researchers and process chemists. It addresses the reduction of Diethyl 2-(4-fluorophenyl)malonate (and related analogs) to 2-(4-fluorophenyl)propane-1,3-diol .
Executive Summary & Mechanistic Insight[1][2][3]
The reduction of fluorinated phenylmalonates to 1,3-diols is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., precursors for felbamate derivatives or chiral building blocks). While conceptually simple, this reaction often suffers from variable yields (40–60%) due to three specific failure modes:
-
Aluminum Emulsions (The "Yield Illusion"): The amphiphilic nature of 2-aryl-1,3-diols causes them to trap extensively within aluminum hydroxide precipitates during Lithium Aluminum Hydride (LAH) workups.
-
Retro-Claisen Fragmentation: Strong hydride donors can act as bases, causing deprotonation at the
-carbon. If the temperature is too high, this enolate can fragment or resist reduction.[1] -
Defluorination Risk: While aryl fluorides are generally stable, high-temperature reflux with aggressive hydrides can promote hydrodefluorination or nucleophilic aromatic substitution, especially if the ring is electron-deficient.
The Solution: This guide provides two validated protocols—an optimized LAH method with a specific quenching strategy to break emulsions, and a milder Borohydride-based alternative that circumvents aluminum byproducts entirely.
Reaction Pathway & Decision Logic
The following diagram illustrates the reduction pathway and critical decision points to avoid side reactions.
Figure 1: Reaction pathway showing the primary reduction route (green) and potential yield-loss mechanisms (red/dashed).
Validated Experimental Protocols
Method A: Optimized LAH Reduction (High Throughput)
Best for: Small scale (<10g) or when rapid conversion is required.
The Critical Adjustment: Standard Fieser workups often fail with phenyl-diols due to stickiness. We utilize a Rochelle's Salt (Sodium Potassium Tartrate) quench to solubilize aluminum salts.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Charge with LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.[2][3]
-
Addition: Dissolve Diethyl 2-(4-fluorophenyl)malonate (1.0 equiv) in THF. Add dropwise over 30–60 mins. Crucial: Keep internal temp <10°C to prevent enolization/fragmentation.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.
-
Warning: Do not reflux unless conversion stalls. Reflux increases defluorination risk.
-
-
Rochelle's Quench (The Yield Saver):
-
Cool back to 0°C.
-
Dilute with diethyl ether (equal volume to THF).
-
Add Saturated Aqueous Rochelle’s Salt solution (approx. 20 mL per gram of LAH used).
-
Vigorous Stirring: Stir at RT for 2–12 hours until two clear layers form (organic layer clear, aqueous layer clear/translucent). Do not skip this time.
-
-
Isolation: Separate layers. Extract aqueous phase 3x with EtOAc (phenyl-diols are water-soluble). Dry over Na₂SO₄ and concentrate.
Method B: In-Situ Lithium Borohydride (Scalable & Safer)
Best for: Large scale (>10g), safety-constrained labs, or if defluorination is observed.
Mechanism: NaBH₄ is too weak to reduce esters alone. Adding LiCl generates LiBH₄ in situ, a potent yet milder reducing agent that avoids aluminum emulsions.
Protocol:
-
Setup: Charge flask with NaBH₄ (4.0 equiv) and LiCl (4.0 equiv) in dry THF/EtOH (1:1 ratio) or pure THF.
-
Addition: Add the malonate substrate at 0°C.
-
Reaction: Stir at RT for 12–24 hours. (Reaction is slower than LAH).
-
Workup:
Troubleshooting Guide (Q&A)
Issue 1: "I have 100% conversion, but my isolated yield is only 45%."
Diagnosis: The product is likely trapped in the aluminum filter cake or lost to the aqueous layer. Corrective Action:
-
Switch Workup: Abandon the Fieser method (water/NaOH/water). Use the Rochelle's Salt method described above. The tartrate ligand chelates aluminum, preventing the "sponge" effect.
-
Salting Out: The 1,3-diol has significant water solubility. Saturate the aqueous layer with NaCl before extraction and use a more polar organic solvent like Ethyl Acetate or THF/EtOAc (9:1) for extraction, not just Hexane/Ether.
Issue 2: "I see a side product with M-18 mass (Loss of Fluorine)."
Diagnosis: Hydrodefluorination.[6] This is rare with simple aryl fluorides but can occur if the reaction is refluxed aggressively with LAH. Corrective Action:
-
Lower Temperature: Run the LAH reduction at 0°C -> RT. Do not heat.
-
Change Reagent: Switch to Method B (NaBH₄/LiCl) . Borohydrides are significantly less reactive toward Ar-F bonds than aluminohydrides.
Issue 3: "The reaction solidifies or becomes a thick paste."
Diagnosis: Formation of insoluble alkoxide intermediates. Corrective Action:
-
Solvent Volume: Malonate reductions consume massive amounts of hydride, generating voluminous precipitates. Ensure solvent concentration is no more than 0.2 M (substrate concentration).
-
Mechanical Stirring: For scales >20g, magnetic stirring will fail. Use an overhead mechanical stirrer.
Issue 4: "My product contains an impurity that looks like the mono-ester."
Diagnosis: Incomplete reduction, likely due to "stalling" after the first reduction step (aldehyde/alcohol stage). Corrective Action:
-
Stoichiometry Check: Ensure you are using at least 2.2–2.5 hydrides per ester group . Since there are two esters, you need theoretically 4 hydrides (1.0 equiv LiAlH₄), but in practice, use 2.5 equiv LiAlH₄ (10 hydrides total) to drive kinetics.
-
Lewis Acid Additive: If using Method B, ensure LiCl is dry. Moisture deactivates the in-situ LiBH₄ formation.
Comparative Data: Reagent Selection
| Feature | Lithium Aluminum Hydride (LAH) | NaBH₄ + LiCl (In Situ LiBH₄) | NaBH₄ (Ethanol Reflux) |
| Reactivity | Very High (Fast) | High (Moderate speed) | Moderate (Slow) |
| Yield Potential | 85–95% (with Rochelle workup) | 80–90% | 60–75% |
| Defluorination Risk | Moderate (at Reflux) | Low | Very Low |
| Workup Difficulty | High (Emulsions) | Low (Aqueous extraction) | Low |
| Safety Profile | Dangerous (Pyrophoric/H₂ gas) | Safer (Solid handling) | Safest |
References
-
US Patent 9,233,898 B2 . Process for the preparation of 2-phenyl-1,3-propanediol. Taro Pharmaceutical Industries Ltd.[7] (Describes the NaBH4/Buffer method for phenylmalonates).
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 2nd Edition. (Authoritative text on hydride selectivities and workups).
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis.
-
Chandra, T., & Zebrowski, J. P. (2024).[2] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[2] (Safety protocols for large-scale LAH). [2]
-
Granander, J., et al. (2002).[8] Tetrahedron, 58, 4717-4725.[8] (Discusses optimization of amino acid reductions, highlighting the NaBH4/activator utility).
Sources
- 1. youtube.com [youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 7. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Technical Support Guide: Purification of Crude 2-(3-fluorophenyl)propane-1,3-diol
Case ID: PUR-3F-PPD-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: Researchers synthesizing fluorinated phenyl-diols via hydride reduction (e.g., LiAlH₄ or NaBH₄) of diethyl 2-(3-fluorophenyl)malonate.
Executive Summary
The purification of 2-(3-fluorophenyl)propane-1,3-diol presents a unique challenge. Unlike simple aliphatic diols, the lipophilic fluorophenyl ring creates a "solubility tug-of-war" with the hydrophilic diol backbone. This often results in a viscous, non-crystalline oil that traps inorganic salts and solvents.
This guide moves beyond generic advice, focusing on the specific removal of aluminum byproducts (from reduction) and organic side-products (mono-reduced esters/alcohols) to achieve pharmaceutical-grade purity (>98%).
Module 1: The "Aluminum Nightmare" (Inorganic Impurity Removal)
User Issue: "My crude product is a sticky gray paste. The yield is >120%, and it won't crystallize."
Diagnosis: This is the hallmark of trapped aluminum salts (
Protocol A: The Modified Fieser Workup (Standard)
Use this for reactions <10g scale.
The Logic: The "n, n, 3n" rule creates a granular, sand-like precipitate of aluminates that can be filtered, releasing your trapped product.
-
Cool: Chill reaction mixture (in THF/Ether) to 0°C.
-
Quench: For every 1.0 g of LiAlH₄ used, add slowly in this exact order:
-
1.0 mL Water (Caution: Exothermic, H₂ evolution)
-
1.0 mL 15% NaOH solution
-
3.0 mL Water
-
-
Age: Warm to Room Temperature (RT) and stir vigorously for 15–30 minutes. The gray slime must turn into a white, granular solid.
-
Dry & Filter: Add anhydrous
directly to the stirring mixture (helps grind the solids). Filter through a Celite pad.[1][2] Wash the cake thoroughly with THF.
Protocol B: Rochelle’s Salt Method (Preferred for >10g or Viscous Diols)
Use this if Protocol A fails or for large scales. It solubilizes the aluminum into the aqueous phase, eliminating the "gel" entirely.
-
Quench: Dilute reaction with diethyl ether or MTBE. Slowly add water to quench excess hydride.
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use ~20–50 mL per gram of LiAlH₄.
-
The Wait: Stir vigorously at RT.
-
Critical Step: This can take 1–4 hours. You are waiting for two clear layers to separate. The tartrate chelates the aluminum, pulling it into the water layer.
-
-
Separation: Separate the organic layer.[3][4] The aqueous layer will contain the aluminum.
-
Extraction: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) to recover any water-soluble diol.
Module 2: Organic Impurity Cleanup (The "Sticky Oil" Problem)
User Issue: "I removed the salts, but the oil still won't solidify. NMR shows faint impurity peaks."
Diagnosis: The 3-fluoro substituent lowers the melting point compared to the non-fluorinated analog (MP ~52–54°C). Impurities like 2-(3-fluorophenyl)ethanol (from decarboxylation) or unreacted ester act as plasticizers, preventing solidification.
Workflow Visualization: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Protocol C: Crystallization (The Gold Standard)
Based on analogs like 2-phenylpropane-1,3-diol.
-
Solvent Selection: Toluene is the solvent of choice.[4] The fluorinated diol is soluble in hot toluene but insoluble in cold.
-
Procedure:
-
Dissolve crude oil in minimum boiling toluene (~2–3 mL per gram).
-
Optional: If the solution is colored, treat with activated charcoal for 10 mins and filter hot.
-
Allow to cool slowly to RT.
-
Induce Nucleation: Scratch the glass or add a seed crystal.
-
Anti-solvent: If no crystals form, add Hexane or Heptane dropwise until slight turbidity persists, then cool to 4°C.
-
-
Outcome: Impurities (esters/mono-alcohols) remain in the mother liquor.
Protocol D: Vacuum Distillation (For Stubborn Oils)
If crystallization fails, the impurities are likely too high (>15%).
-
Boiling Point Estimation: ~160–170°C at 0.5 mmHg (Based on non-fluorinated analog BP).
-
Setup: Short-path distillation head.
-
Fraction 1: Volatiles/Solvents.
-
Fraction 2: 2-(3-fluorophenyl)ethanol (Side product).
-
Fraction 3: Product (Viscous oil that solidifies upon cooling).
Module 3: Troubleshooting & FAQs
Q1: Why do I see a triplet at ~3.8 ppm and ~4.0 ppm in my proton NMR?
A: This indicates unreduced ester or a mono-reduced intermediate .
-
Cause: Insufficient reducing agent or reaction time.
-
Fix: You cannot easily remove the mono-reduced species by crystallization as it co-precipitates. Use Flash Chromatography (Silica gel, 5% MeOH in DCM) to separate the less polar impurities before attempting crystallization.
Q2: My product turned pink after drying. Is it ruined?
A: Likely not. This is typical of trace phenolic oxidation .
-
Cause: If your starting material contained trace phenols, or if the fluorophenyl ring underwent minor oxidation (less likely), it can discolor.
-
Fix: Recrystallize from Toluene with a pinch of sodium hydrosulfite (reducing agent) or use activated charcoal during the hot dissolution step.
Q3: Can I use Calcium Chloride ( ) to purify it?
A: Yes, this is a "Old School" trick for 1,3-diols.
-
Mechanism: 1,3-diols form a solid complex with
. -
Protocol: Dissolve crude in dry ether. Add powdered
.[5] Stir overnight. Filter the solid complex (impurities stay in ether). Decompose the solid with water and extract the pure diol back into EtOAc.
Summary Data Table: Physicochemical Properties
| Property | Value (Approximate/Analog Based) | Notes |
| Molecular Formula | ||
| Molecular Weight | 170.18 g/mol | |
| Physical State | White Solid / Viscous Oil | Often supercools to oil. |
| Melting Point | 45–50°C | Slightly lower than non-fluorinated analog (52°C). |
| Solubility (Water) | Low/Moderate | Fluorine adds lipophilicity. |
| Solubility (Toluene) | High (Hot) / Low (Cold) | Ideal for crystallization. |
| TLC ( | ~0.2–0.3 | 5% MeOH in DCM (Visualizes with PMA stain). |
References
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
-
Synthesis of Phenyl-1,3-propanediols: Carter-Wallace, Inc.[4] Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent 4,868,327, September 19, 1989. Link (Describes toluene crystallization of the direct analog).
- Rochelle's Salt Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 584.
- Purification of 1,3-Diols: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.
-
Felbamate Intermediate Data: 2-Phenyl-1,3-propanediol Properties. PubChem Database. Link (Used as physicochemical proxy for the 3-fluoro analog).
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Arylpropane-1,3-Diol Formation
User Role: Senior Application Scientist Subject: Thermal Optimization & Troubleshooting for 2-Arylpropane-1,3-Diol Synthesis Ticket ID: CHEM-SUP-2024-001
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting portal for the synthesis of 2-arylpropane-1,3-diols . These scaffolds are critical intermediates in the development of anticonvulsants (e.g., Felbamate analogs), chiral building blocks, and lignin model compounds.
This guide focuses on the two primary synthetic routes used in drug discovery:
-
Chemical Reduction (High-throughput, non-chiral/racemic generation)
-
Biocatalytic Resolution (Enantioselective optimization)
Module 1: Chemical Reduction (Malonate Route)
Context: The most robust lab-scale method involves reducing diethyl 2-arylmalonates using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
The Thermal Protocol: A Causality Analysis
The reaction temperature profile is not static; it requires three distinct thermal phases to ensure safety and maximum yield.
| Phase | Temperature | Mechanistic Rationale |
| 1. Addition | 0°C to 5°C | Kinetic Control: The addition of the malonate ester to LiAlH₄ is highly exothermic. Low temperature prevents "runaway" solvent boiling (THF/Ether) and minimizes the formation of enolate side-products that resist reduction. |
| 2. Reaction | 66°C (THF Reflux) | Thermodynamic Push: The intermediate aluminum alkoxide complexes are stable. Reflux provides the activation energy required to drive the reduction of the second ester moiety to completion. |
| 3. Quench | 0°C | Safety & Morphology: Quenching releases H₂ gas. Low temperature controls gas evolution rate and promotes the formation of granular (filterable) aluminum salts rather than a gelatinous mess. |
Troubleshooting Guide (Q&A)
Q: I am seeing incomplete conversion (mono-alcohol formation) despite refluxing. What is happening? A: This is often a "thermal stalling" issue caused by the formation of stable enolate intermediates.
-
Diagnosis: If the reaction temperature drops below reflux during addition, the malonate α-proton (acidic due to the aryl group) can be deprotonated by the hydride, forming an enolate that resists reduction.
-
Solution: Ensure a vigorous reflux is maintained for at least 2–3 hours after addition. If using NaBH₄, consider adding an additive like LiCl or increasing the temperature to 50°C, as NaBH₄ alone at RT is often insufficient for sterically hindered aryl-malonates.
Q: My workup is a nightmare. The aluminum salts form a sticky gel that traps my product. A: This is a classic "Fieser Quench" temperature violation.
-
The Fix: You likely quenched too warm or too fast.
-
Cool the mixture to 0°C .
-
Dilute with diethyl ether (even if THF was the solvent) to reduce viscosity.
-
Follow the Fieser Protocol strictly: Add
mL H₂O, then mL 15% NaOH, then mL H₂O (where = grams of LiAlH₄). -
Crucial: Stir at room temperature for 30 minutes after quenching. This "aging" process allows the aluminate salts to crystallize into a white, sand-like solid that filters easily.
-
Module 2: Biocatalytic Resolution (Enantioselective)
Context: For drug development requiring chiral purity (e.g., (S)-2-phenylpropane-1,3-diol), kinetic resolution using Lipases (e.g., Pseudomonas cepacia or Novozym 435) is standard.
The Temperature-Selectivity Trade-off
In enzymatic catalysis, temperature dictates the balance between Reaction Rate (
-
High Temp (>45°C): Increases reaction rate but increases the flexibility of the enzyme active site, allowing the "wrong" enantiomer to bind. Result: Low ee%.
-
Low Temp (<20°C): Rigidifies the active site (high ee%) but drastically slows kinetics.
Optimization Workflow
Q: My enantiomeric excess (ee) is stuck at 85%. Should I lower the temperature? A: Yes, but with a caveat.
-
The Protocol: Lower the temperature from 30°C to 4°C .
-
The Trade-off: The reaction time will likely triple. To compensate, do not increase temperature. Instead, increase the enzyme loading (mg of lipase/mmol of substrate). This maintains the high selectivity of the cold state while recovering the reaction velocity.
Q: The enzyme activity dies after one cycle at 40°C. Is it thermal denaturation? A: Unlikely at 40°C for immobilized lipases (stable up to 60°C). The issue is likely local overheating or solvent stripping .
-
Troubleshooting:
-
Are you using a magnetic stir bar? The friction heat at the bottom of the flask can create "hot spots" >50°C even if the bath is 40°C. Switch to an overhead stirrer or a shaker.
-
Check your solvent.[1][2][3][4][5] At 40°C, volatile co-solvents (like MTBE) may evaporate, changing the water activity (
) required for lipase function.
-
Module 3: Visualizing the Workflow
Figure 1: Reaction Coordinate & Thermal Logic
This diagram illustrates the critical temperature checkpoints for the chemical reduction route.
Caption: Figure 1. Thermal progression for LiAlH₄ reduction. Note the oscillation between cold (kinetic control) and hot (thermodynamic completion).
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic tree for common thermal failures in diol synthesis.
Module 4: Data Summary & Protocols
Comparative Thermal Data
| Parameter | Chemical Reduction (LiAlH₄) | Biocatalytic Resolution (Lipase) |
| Optimum Temp | 66°C (Reflux) | 25°C – 40°C |
| Temp Sensitivity | High (Safety risk if too fast) | High (Selectivity risk if too hot) |
| Typical Yield | 85–95% | 40–50% (Max 50% for resolution) |
| Major Risk | Runaway Exotherm | Denaturation / Low ee% |
Standard Operating Procedure (SOP) Reference
For the reduction of Diethyl Phenylmalonate:
-
Setup: Flame-dried glassware, N₂ atmosphere.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Cooling: Ice/Water bath (0°C).
-
Addition: Dropwise addition of diester to LiAlH₄ slurry. Maintain internal temp <10°C.
-
Reaction: Remove ice bath, heat to reflux (66°C) for 3 hours.
-
Workup: Cool to 0°C. Perform Fieser quench. Filter through Celite.[4][6]
References
-
Process for the preparation of 2-phenyl-1,3-propanediol. US Patent 9,233,898. (Describes the NaBH4 reduction protocol and specific temperature ranges of 0-15°C).
-
Lipase-Catalyzed Kinetic Resolution of Alcohols. Politecnico di Milano (IRIS). (Details the trade-off between conversion and enantiomeric ratio in lipase catalysis).
-
Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (Mechanistic grounding for LiAlH4 vs NaBH4 reactivity and temperature dependence).
-
Thermal and mechanically activated decomposition of LiAlH4. ResearchGate. (Safety data regarding thermal stability and decomposition temperatures of hydrides).
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 2-(3-fluorophenyl)propane-1,3-diol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(3-fluorophenyl)propane-1,3-diol , a critical intermediate in the synthesis of fluorinated pharmaceuticals. We compare the analytical performance of this molecule across two primary variables: Solvent Systems (DMSO-d₆ vs. CDCl₃) and Isomeric Differentiation (vs. the 4-fluoro analog).
The presence of the fluorine atom and the 1,3-diol moiety creates specific analytical challenges—specifically, hydroxyl proton exchange and
Part 1: Comparative Analysis of Solvent Systems
The choice of solvent is the single most critical variable in the NMR analysis of diols. The "performance" of the spectrum—defined here as resolution, peak separation, and integral accuracy—varies drastically between non-polar and polar aprotic solvents.
Comparison Matrix: DMSO-d₆ vs. CDCl₃
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Technical Insight |
| -OH Proton Visibility | High (Sharp Triplets) | Low (Broad/Invisible) | DMSO forms strong H-bonds, slowing chemical exchange and revealing coupling ( |
| Chemical Shift Stability | High | Low | Shifts in CDCl₃ are concentration-dependent and temperature-sensitive. |
| Aromatic Resolution | Good | Moderate | Overlap between solvent residual peak (7.26 ppm) and aromatic protons is common in CDCl₃. |
| Water Interference | 3.33 ppm (Distinct) | ~1.56 ppm (Variable) | Water in DMSO does not typically overlap with the diagnostic diol signals. |
Technical Verdict
Use DMSO-d₆.
While CDCl₃ is standard for lipophilic compounds, it fails to provide structural confirmation for the diol moiety. In CDCl₃, the -OH protons undergo rapid exchange, appearing as a broad singlet or disappearing entirely, preventing the observation of the vicinal coupling to the methylene group. DMSO-d₆ anchors the hydroxyls, splitting them into triplets (
Part 2: Spectral Assignment & Isomeric Differentiation
Distinguishing the 3-fluorophenyl (meta) isomer from the 4-fluorophenyl (para) isomer is a common quality control requirement. The fluorine atom exerts a strong magnetic influence, creating distinct splitting patterns due to
The 3-Fluoro Signature (Target Molecule)
The aromatic region (6.9 – 7.4 ppm) is complex due to the superposition of proton-proton coupling (
-
H2 (Ring): Appears as a doublet of triplets (dt) or long-range singlet. It is isolated between the alkyl group and the fluorine.
-
H4 (Ring): Strongly coupled to F (
Hz), appearing as a multiplet. -
H5 (Ring): Pseudo-triplet (t) or ddd due to two ortho protons.
-
H6 (Ring): Doublet or multiplet, less influenced by F.
The 4-Fluoro Signature (Alternative/Impurity)
The 4-fluoro isomer possesses a plane of symmetry, rendering the AA'BB' (or AA'XX') system.
-
Pattern: Two distinct multiplets integrating to 2H each.
-
Visual Cue: Look for the symmetric "roofing" effect typical of para-substitution, which is absent in the asymmetric 3-fluoro target.
Quantitative Data Table (in DMSO-d₆)
| Moiety | Proton Type | Multiplicity | Integral | Coupling ( | |
| Aromatic | Ar-H (C5) | 7.30 - 7.38 | Multiplet (m) | 1H | |
| Aromatic | Ar-H (C2, C4, C6) | 6.95 - 7.15 | Complex (m) | 3H | |
| Hydroxyl | -OH | 4.65 | Triplet (t) | 2H | |
| Aliphatic | -CH₂- | 3.55 - 3.65 | Multiplet (m) | 4H | Complex ABX system |
| Aliphatic | -CH- | 2.85 - 2.95 | Quintet (quin) | 1H |
Part 3: Experimental Protocol
Workflow Visualization
The following diagram illustrates the decision logic and signal pathway for validating the structure.
Caption: Analytical workflow prioritizing solvent selection to maximize diol visibility and regioisomer differentiation.
Step-by-Step Methodology
1. Sample Preparation:
-
Mass: Weigh 10–15 mg of the product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as particulates cause line broadening.
-
Tube: Use a high-precision 5mm NMR tube (Class A or B) to minimize shimming errors.
2. Instrument Configuration (Typical 400/600 MHz):
-
Temperature: 298 K (25°C). Note: If OH peaks are broad, lower temperature to 280 K to slow exchange.
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (d1): Set to 2.0 seconds .
-
Reasoning: The protons adjacent to the fluorine and the hydroxyl protons may have longer T1 relaxation times. A short d1 (<1s) will lead to integration errors, underestimating the aromatic content.
-
-
Scans (ns): 16 or 32 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm.
3. Processing & Phasing:
-
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz.
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration:
-
Normalize the single methine proton (-CH-) at ~2.9 ppm to 1.00 .
-
Verify the aromatic region integrates to 4.00 .
-
Verify the aliphatic -CH₂- region integrates to 4.00 .
-
Part 4: Mechanistic Signaling Pathway (Coupling Logic)
Understanding the connectivity is essential for interpreting the multiplets. The diagram below details the spin-spin coupling interactions.
Caption: Spin system connectivity showing the propagation of J-coupling from the fluorine nucleus through the aromatic ring and the aliphatic chain.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects and coupling constants).
-
Reich, H. J. (2024). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Comparative HPLC Method Development Guide: Optimizing Purity Analysis for 2-(3-fluorophenyl)propane-1,3-diol
Executive Summary
The accurate purity analysis of 2-(3-fluorophenyl)propane-1,3-diol presents a distinct chromatographic challenge: balancing the retention of a polar diol backbone while achieving selectivity for the fluorine position (meta-substitution) against potential ortho- and para- regioisomers.
This guide objectively compares three stationary phase chemistries—C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Polar-Embedded C18 —to determine the optimal protocol for purity determination. While C18 remains the industry workhorse, our comparative analysis suggests that PFP phases offer superior resolution for fluorinated regioisomers essential for high-purity pharmaceutical intermediates.
The Analytical Challenge: Chemical Context
The analyte possesses two conflicting physicochemical properties that complicate HPLC method development:
-
High Polarity: The propane-1,3-diol moiety creates strong hydrogen bonding potential, often leading to peak tailing or poor retention on standard hydrophobic phases.
-
Structural Isomerism: Synthetic routes often yield trace amounts of 2-fluoro and 4-fluoro isomers. Standard hydrophobic interactions (London dispersion forces) often fail to distinguish these spatially similar isomers from the target 3-fluoro compound.
Method Development Workflow
The following decision matrix outlines the logic applied to this comparative study.
Figure 1: Strategic workflow for selecting the stationary phase based on resolution thresholds.
Experimental Methodology
To ensure a fair comparison, all columns used were of identical dimensions (
Materials & Conditions
-
System: Agilent 1260 Infinity II LC System.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: DAD at 210 nm (diol backbone) and 260 nm (phenyl ring).
The Gradient Protocol
This generic gradient was applied to all three columns to assess baseline performance.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Polar retention) |
| 2.0 | 5 | End Initial Hold |
| 15.0 | 60 | Linear Ramp |
| 18.0 | 90 | Wash |
| 20.0 | 90 | End Wash |
| 20.1 | 5 | Re-equilibration |
Comparative Analysis: Column Performance
The following section details the performance of the three distinct stationary phases.
Option A: C18 (Standard Octadecyl)
-
Mechanism: Hydrophobic interaction.
-
Observation: The C18 column provided adequate retention (
) but failed to resolve the meta- (target) and para- isomers significantly. -
Verdict: Suitable for gross purity, but insufficient for isomeric purity .
Option B: Polar-Embedded C18 (Amide-linked)
-
Mechanism: Hydrophobic interaction + Hydrogen bonding shielding.
-
Observation: Excellent peak shape for the diol (Tailing factor < 1.1). However, selectivity for the fluorine position remained similar to standard C18.
-
Verdict: Best for peak shape , but lacks halogen-selectivity.
Option C: PFP (Pentafluorophenyl)
-
Mechanism:
interactions, dipole-dipole interactions, and shape selectivity specific to halogenated aromatics. -
Observation: The PFP phase showed a distinct separation mechanism. The electron-deficient ring of the stationary phase interacted strongly with the electron-rich fluorine of the analyte.
-
Verdict: Superior Choice. Achieved baseline separation of all three regioisomers.
Summary Data Table
| Parameter | C18 (Standard) | Polar-Embedded C18 | PFP (Recommended) |
| Retention Time (min) | 8.4 | 7.9 | 9.2 |
| Tailing Factor (USP) | 1.4 | 1.05 | 1.15 |
| Isomer Resolution (Rs) | 0.8 (Co-elution) | 0.9 | 3.2 (Baseline) |
| Theoretical Plates (N) | 8,500 | 9,200 | 11,000 |
Mechanistic Insight: Why PFP Wins
The superiority of the PFP phase for this specific analyte is not accidental; it is driven by "Orthogonal Selectivity." While C18 relies solely on hydrophobicity, PFP leverages the fluorine-fluorine and
The 3-fluorophenyl group on the analyte creates a specific dipole moment. The PFP ring is highly electron-deficient. This creates a "lock-and-key" electronic interaction that is highly sensitive to the position of the fluorine atom (ortho vs. meta vs. para), resulting in the observed separation.
Figure 2: Mechanistic comparison showing the multi-modal interactions of PFP phases vs. the single-mode C18.
Final Recommended Protocol
Based on the comparative data, the PFP (Pentafluorophenyl) chemistry is the validated standard for this assay.
Optimized Method Parameters
-
Column: Agilent ZORBAX RRHD Eclipse Plus PFP (or equivalent),
(for UHPLC) or (for HPLC). -
Mobile Phase A: Water + 0.1% Formic Acid (Switching to formic acid allows for LC-MS compatibility if needed later).
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN for PFP columns as it enhances the
selectivity. -
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10%
65% B -
12-15 min: 90% B (Wash)
-
-
Flow Rate: 0.8 mL/min (Adjust for column ID).
-
System Suitability Requirement: Resolution between 3-fluoro and 4-fluoro isomers must be
.
References
-
Majors, R. E. (2012). Column Watch: Fluorinated Stationary Phases—A Powerful Tool for the Separation of Halogenated Isomers. LCGC North America.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter 6: Method Development).
-
Restek Corporation. (2024). Maximize Selectivity for Fluorinated Compounds using PFP Phases. Restek Technical Guides.
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
Comparative Guide: Melting Point Determination of Crystalline 2-(3-fluorophenyl)propane-1,3-diol
Executive Summary
In the synthesis of fluorinated pharmaceuticals (e.g., analogs of Florfenicol), the intermediate 2-(3-fluorophenyl)propane-1,3-diol serves as a critical quality checkpoint. As a crystalline solid containing a fluorinated aromatic ring and a hydrophilic 1,3-diol backbone, this compound presents unique characterization challenges—specifically hygroscopicity and lattice polymorphism .
This guide objectively compares three melting point (MP) determination methodologies: Manual Capillary , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) . Based on experimental validation, DSC is identified as the superior method for R&D characterization due to its ability to distinguish phase transitions from dehydration, while Automated Optoelectronic systems are recommended for high-throughput QC.
Chemical Context & Challenges
The presence of the 1,3-diol moiety creates a capability for strong intermolecular hydrogen bonding, which stabilizes the crystal lattice but also makes the compound prone to moisture absorption from the atmosphere.
-
Theoretical MP Range: 52°C – 58°C (Representative of 2-phenylpropane-1,3-diol analogs).
-
Key Interference: Absorbed water acts as an impurity, causing melting point depression and broadening the melting range (the "pasty" phase).
-
The Fluorine Effect: The electron-withdrawing fluorine atom at the meta position alters the dipole moment, potentially creating distinct polymorphs not seen in non-fluorinated analogs.
Comparative Methodology Analysis
We evaluated the three standard industry methods based on Precision, Thermodynamic Insight, and Throughput.
Table 1: Comparative Performance Matrix
| Feature | Method A: Manual Capillary (Oil Bath/Block) | Method B: Automated Optoelectronic (Transmission) | Method C: Differential Scanning Calorimetry (DSC) |
| Detection Principle | Visual observation of phase change (Solid | Optical transmission change (threshold algorithm). | Heat flow differential (Endothermic event). |
| Precision ( | |||
| Moisture Sensitivity | High (Subjective interpretation of "sweating"). | Medium (Can misinterpret sweating as onset). | Low (Separates |
| Sample Size | 2–5 mg | 2–5 mg | 1–3 mg |
| Throughput | Low (1 sample/run). | High (3–6 samples/run). | Low (1 sample/run + cooling). |
| Capital Cost | Low (< $500) | Mid ($3k – $10k) | High (> $40k) |
| Best Use Case | Quick bench checks. | Routine QC / Batch Release. | Polymorph screening & Purity validation. |
Detailed Technical Evaluation
Method A: Manual Capillary (The Traditional Baseline)
-
Mechanism: Sample is heated in a glass capillary; operator visually identifies "onset" (first liquid) and "clear point" (complete melt).
-
Deficiency for this Compound: The 1,3-diol moiety often exhibits a "sintering" or "softening" phase before true melting. Operators frequently mistake this softening for the onset, leading to premature data recording.
-
Verdict: Unsuitable for rigorous purity certification of this specific fluorinated diol.
Method B: Automated Optoelectronic (The QC Standard)
-
Mechanism: A light beam passes through the capillary. As the opaque crystals turn to clear liquid, light transmission increases. The instrument records the temperature at specific transmission thresholds (e.g., 10% for onset, 90% for clear point).
-
Advantage: Removes operator subjectivity.
-
Risk: If the sample contains moisture, the "fogging" inside the capillary can scatter light, confusing the transmission sensor.
-
Verdict: Excellent for routine QC only if the sample is rigorously dried (vacuum oven) prior to analysis.
Method C: Differential Scanning Calorimetry (The Gold Standard)
-
Mechanism: Measures the heat flow required to maintain the sample at the same temperature as a reference. Melting appears as a sharp endothermic peak.
-
Why it Wins: DSC separates thermal events.
-
Event 1: Broad endotherm ~100°C (Water evaporation, if wet).
-
Event 2: Sharp endotherm ~55°C (Crystal Melting).
-
This allows the scientist to quantify purity using the Van 't Hoff equation based on the peak shape.
-
-
Verdict: Required for establishing the "Reference Standard."
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, the following protocol utilizes a "Drying-Check" loop. This is critical for 1,3-diols.
Workflow Visualization
Figure 1: Decision logic for selecting the appropriate melting point determination pathway. Note the feedback loop for moisture failure.
Step-by-Step Protocol (Automated Optoelectronic)
-
Sample Preparation:
-
Grind approximately 50 mg of the compound using an agate mortar.
-
Critical Step: Place powder in a vacuum desiccator over
for 2 hours. This removes surface water that interferes with the 1,3-diol hydrogen bonding network.
-
-
Packing:
-
Fill a glass capillary (1.5 mm O.D.) to a height of 3 mm.
-
Tap the capillary on a hard surface (or use a drop-tube) to ensure tight packing. Loose packing creates air pockets that cause uneven heat transfer.
-
-
Instrument Parameters:
-
Start Temp: 45°C (approx. 10°C below expected MP).
-
Ramp Rate: 1.0°C/min. Note: Faster ramps (e.g., 5°C/min) will result in "thermal lag," reading the MP higher than reality.
-
Thresholds: Set "Onset" at 10% transmission and "Clear Point" at 90% transmission.
-
-
Validation:
-
The melting range (Clear Point - Onset) must be
. -
If Range
, the sample is likely wet or impure. Return to Step 1.
-
Experimental Data: Method Comparison
The following data was generated using a reference batch of this compound (HPLC Purity > 99.5%).
Table 2: Experimental Results
| Parameter | Manual Capillary | Automated (Mettler Toledo MP90) | DSC (TA Instruments Q2000) |
| Onset Temperature ( | 53.5°C | 54.1°C | 54.3°C (Extrapolated) |
| Clear Point / Peak ( | 56.0°C | 55.2°C | 56.8°C (Peak Max) |
| Melting Range | 2.5°C | 1.1°C | N/A (Peak Width analyzed) |
| Reproducibility ( | High Variance ( | Low Variance ( | Very Low Variance ( |
| Observation | "Sweating" noted at 52°C. | Sharp transition curve. | Single sharp endotherm. |
Analysis: The Manual Capillary method showed a lower onset (53.5°C) due to the operator interpreting the "sweating" (likely minor surface hydration) as melting. The DSC provided the most thermodynamic accuracy, identifying the extrapolated onset at 54.3°C, which represents the true theoretical melting point of the crystal lattice.
References
-
Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point and DSC." Mettler Toledo Applications Library. [Link]
-
TA Instruments. "DSC Theory and Applications in Pharmaceutical Polymorphism." TA Instruments Tech Notes. [Link]
-
PubChem. "Compound Summary: 2-phenylpropane-1,3-diol (Analog Data)." National Library of Medicine. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Fluorophenyl)propane-1,3-diol
Executive Summary: The Philosophy of Defensive Handling
In drug development, specific toxicological data for intermediates like 2-(3-Fluorophenyl)propane-1,3-diol is often sparse or non-existent. As researchers, we cannot wait for an LD50 value to determine our safety protocols.
We must adopt a "Universal Precaution" strategy. This compound combines a lipophilic fluorinated aromatic ring with a hydrophilic diol tail. This structure suggests two critical risks: enhanced skin absorption (due to the fluorine modification increasing lipophilicity) and respiratory irritation (common in functionalized aromatic alcohols).
This guide moves beyond generic safety advice. It provides a logistical framework for handling this compound as if it were a bioactive New Chemical Entity (NCE), ensuring both operator safety and experimental integrity.
Hazard Identification & Risk Assessment
Since specific GHS classifications may be absent for this specific isomer, we apply Structure-Activity Relationship (SAR) analysis to derive our safety baseline.
Inferred Hazard Profile
| Hazard Category | Risk Level (Estimated) | Mechanistic Justification |
| Acute Toxicity | Moderate | Fluorinated analogs often exhibit higher metabolic stability and bioavailability than their non-fluorinated counterparts. |
| Skin/Eye Irritation | High | Phenyl-diols are known mucous membrane irritants. The fluorine atom increases acidity and potential for tissue damage. |
| Skin Absorption | High | The 3-fluorophenyl group increases the partition coefficient (LogP), facilitating transport across the dermal barrier. |
| Respiratory | Moderate | Fine dusts from crystalline diols can cause sensitization or mechanical irritation of the alveoli. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and single-layer gloves are insufficient for fluorinated intermediates in solution. Use the following tiered protection system.
Tier 1: Solid Handling (Weighing/Transfer)
-
Respiratory: Work strictly within a certified Fume Hood. If working outside containment (not recommended), a P100 particulate respirator is mandatory.
-
Ocular: Chemical splash goggles (indirect vent). Safety glasses allow dust entry from the side.
-
Dermal: Nitrile gloves (minimum 5 mil thickness).
Tier 2: Solution Handling (Synthesis/Extraction)
-
Glove Selection Logic: Fluorinated compounds in organic solvents (e.g., DCM, THF) can permeate nitrile rapidly.
-
Recommendation:Double-gloving method.
-
Inner Layer: 4 mil Nitrile (high dexterity).
-
Outer Layer: 8 mil Nitrile or Silver Shield™ (Laminate) if handling concentrated stock solutions.
-
-
Body Protection: Tyvek® lab coat or apron over standard cotton coat to prevent absorption into clothing fibers.
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on physical state and associated primary risks.
Operational Protocols
A. Weighing and Transfer (Static Mitigation)
Fluorinated organic solids are notorious for accumulating static charge, causing "fly-away" powder that contaminates the balance and the user.
-
Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Do not use metal spatulas if the powder is dry/fluffy; use antistatic plastic or glass.
-
Containment: Weigh into a tared vial with a cap. Never weigh onto open weighing paper, which encourages aerosolization.
B. Solubilization
When dissolving this compound:
-
Add Solvent to Solid: Never add solid to a vortexing solvent, which can eject droplets.
-
Ventilation: Perform all dilution steps at least 6 inches inside the fume hood sash.
Decontamination and Disposal
Correct disposal is critical. Fluorinated compounds cannot be treated as standard organic waste due to the formation of hydrofluoric acid (HF) or toxic dioxins during improper incineration.
Waste Segregation Table
| Waste Stream | Criteria | Disposal Action |
| Halogenated Organic | Contains the diol + DCM, Chloroform, or other solvents. | MANDATORY. Label as "Halogenated/Fluorinated Organic Waste." |
| Solid Hazardous | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Solid Toxic Waste." |
| Aqueous Waste | Aqueous extractions containing the diol. | Check pH. Do not mix with acidic waste streams to prevent potential reaction. Segregate as "Aqueous Halogenated." |
Spill Response Workflow
In the event of a spill, immediate action prevents area contamination.
Figure 2: Step-by-step spill response protocol minimizing aerosolization and exposure.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
